molecular formula C6H4BBrClFO2 B2954249 2-Bromo-3-chloro-6-fluorophenylboronic acid CAS No. 1451392-82-7

2-Bromo-3-chloro-6-fluorophenylboronic acid

Cat. No.: B2954249
CAS No.: 1451392-82-7
M. Wt: 253.26
InChI Key: VXFAFMUNENKHDY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Bromo-3-chloro-6-fluorophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of the boronic acid group with an electrophilic carbon center in another molecule .

Biochemical Pathways

Suzuki-miyaura cross-coupling reactions are widely used in the synthesis of biologically active compounds . Therefore, the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

The compound’s boronic acid group is known to be relatively stable and readily prepared, suggesting potential for good bioavailability .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of biologically active compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Suzuki-Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be effectively carried out in a variety of environments.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-chloro-6-fluorophenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloro-6-fluorophenylboronic acid is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

(2-bromo-3-chloro-6-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFAFMUNENKHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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